1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE
Description
Discovery and Development Timeline
The discovery and development of 1-benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine emerged from the broader research efforts targeting acetylcholinesterase inhibitors during the late twentieth century. Patent literature indicates that the foundational work on benzyl-piperidylmethyl-indanone derivatives was established by 1995, when European Patent 0711756A1 described processes for the production of these compounds. This patent document outlined that benzyl-piperidylmethyl-indanones are active substances for the treatment of central nervous system diseases, establishing the therapeutic relevance of this chemical class.
The development timeline shows significant progression in the 1990s, with quantitative structure-activity relationship studies published in 1992 that analyzed substituted indanone and benzylpiperidine ring systems. These studies, published in the Journal of Medicinal Chemistry, examined acetylcholinesterase inhibitors including 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride, establishing the foundation for understanding structure-activity relationships within this compound class.
More recent developments occurred in the 2000s, with synthesis and evaluation studies published in 2024 that examined neuroprotective activities of indanone and piperidine hybrids. These studies demonstrated continued interest in this chemical family, with researchers designing new compounds based on the structural framework established by earlier work on donepezil and related molecules.
Position Within Indanone-Benzylpiperidine Chemical Class
This compound occupies a distinctive position within the indanone-benzylpiperidine chemical class as a rigid structural derivative. The compound belongs to the broader category of arylidene indanone scaffolds, which are considered rigid cousins of chalcones, incorporating the alpha,beta-unsaturated ketone system of chalcones while forming a cyclic five-membered ring. This structural arrangement provides enhanced stability and specific binding characteristics compared to more flexible analogs.
The molecular structure features the characteristic indanone core with modification in the 5,6-position through benzyloxy and methoxy substituents. This specific substitution pattern differentiates it from simpler indanone derivatives and places it among the more complex members of the class. The benzylpiperidine moiety connected through a methylene bridge creates a dual-domain structure that has proven significant for biological activity.
Research has demonstrated that compounds within this class, particularly those derived from the indanone core with benzylpiperidine fragments, exhibit potent acetylcholinesterase inhibition. The position of the arylidene ring with respect to the indanone core results in a planar structure that allows transmission of electron donor effects of the substituents via the double bond onto the carbonyl group of indanone.
| Chemical Class Position | Structural Features | Distinguishing Characteristics |
|---|---|---|
| Primary Class | Indanone-Benzylpiperidine | Contains both indanone and benzylpiperidine moieties |
| Subclass | Arylidene Indanone | Features rigid alpha,beta-unsaturated ketone system |
| Specific Type | Benzyloxy-Methoxy Substituted | Contains 6-benzyloxy and 5-methoxy substituents |
| Structural Complexity | Multi-domain Architecture | Dual-domain structure with methylene bridge |
Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex molecular architecture. The compound carries multiple recognized names across different chemical databases and literature sources. According to chemical suppliers and databases, the compound is known by several systematic names.
The primary International Union of Pure and Applied Chemistry name is (2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one. This nomenclature clearly identifies the stereochemistry at the 2-position (Z configuration), the piperidine substitution pattern, and the methoxy and phenylmethoxy substituents on the indanone ring system.
Alternative systematic names include 2,3-Dihydro-5-methoxy-6-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-1H-inden-1-one. This naming convention emphasizes the dihydroindanone core structure while systematically describing the substituent positions and connectivity.
| Nomenclature System | Compound Name | Key Features Identified |
|---|---|---|
| International Union of Pure and Applied Chemistry | (2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one | Stereochemistry, substitution pattern |
| Chemical Abstracts Service | This compound | Structural connectivity |
| Alternative Systematic | 2,3-Dihydro-5-methoxy-6-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-1H-inden-1-one | Ring system emphasis |
The molecular formula C30H31NO3 reflects the presence of thirty carbon atoms, thirty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is consistently reported as 453.57 grams per mole across multiple sources, though some databases list 453.6 grams per mole.
Historical Significance in Organic Chemistry Research
The historical significance of this compound extends beyond its individual properties to encompass its contributions to several important areas of organic chemistry research. The compound has served as a key example in the development of synthetic methodologies for creating complex heterocyclic systems and has contributed to our understanding of structure-activity relationships in bioactive molecules.
The compound's development coincided with major advances in green chemistry approaches to organic synthesis. Research published in 2016 described the application of environmentally friendly synthetic procedures for creating donepezil-like compounds, including ultrasound-assisted methods using basic resins as heterogeneous catalysts. These studies demonstrated that the synthesis of indanonylidenyl precursors could be achieved through sustainable methods, replacing traditional approaches that required hazardous solvents and complex purification procedures.
The historical impact extends to the field of molecular design and drug discovery. Quantitative structure-activity relationship analyses performed on this compound class revealed important insights about molecular interactions with acetylcholinesterase. These studies suggested that considerable space is available around the indanone ring during the inhibition process, while the receptor wall is closely fit around the benzyl ring, particularly near the para position. Such findings influenced subsequent molecular design strategies for creating more potent and selective inhibitors.
| Research Area | Historical Contribution | Impact |
|---|---|---|
| Synthetic Methodology | Green chemistry approaches | Development of sustainable synthesis methods |
| Structure-Activity Relationships | Quantitative analysis of binding interactions | Enhanced understanding of molecular recognition |
| Heterocyclic Chemistry | Complex ring system construction | Advanced synthetic strategies |
| Medicinal Chemistry | Acetylcholinesterase inhibitor development | Neurotherapeutic research advancement |
The compound has also contributed to the broader understanding of indanone chemistry and its applications. Research has shown that indanone derivatives exhibit broad spectrum biological activity, with this particular compound serving as an important example of how structural modifications can be used to optimize biological properties. The combination of the rigid indanone core with the flexible benzylpiperidine side chain has provided insights into the relationship between molecular flexibility and biological activity.
Furthermore, the compound's role in advancing synthetic organic chemistry is evidenced by the development of multiple synthetic routes. Patent literature describes various approaches to benzyl-piperidylmethyl-indanone synthesis, including hydrogenation of pyridinium salts and aldol condensation reactions. These synthetic developments have contributed to the broader toolkit available to organic chemists for creating complex nitrogen-containing heterocycles.
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-33-28-18-25-17-26(16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23)30(32)27(25)19-29(28)34-21-24-10-6-3-7-11-24/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVLOAOZVBVDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849553 | |
| Record name | 6-(Benzyloxy)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-90-7 | |
| Record name | 2,3-Dihydro-5-methoxy-6-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Benzyloxy)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
-
Base : Sodium hydroxide or potassium tert-butoxide in methanol or ethanol.
-
Solvent : Halogenated solvents like DCM improve reaction kinetics by stabilizing the transition state.
The mechanism proceeds via deprotonation of the indanone’s active methylene group, followed by nucleophilic attack on the aldehyde. The resulting enolate intermediate undergoes dehydration to form the ylidenyl bond. Monitoring via thin-layer chromatography (TLC) confirms completion, typically achieving yields of 70–80%.
Purification and Crystallization Techniques
Crude product purification is critical due to byproducts like unreacted aldehyde and dimerized species.
Steps:
-
Acid-Base Extraction : The reaction mixture is neutralized with dilute HCl (pH 6–7), and the organic layer is separated.
-
Activated Carbon Treatment : Decolorization removes aromatic impurities.
-
Solvent Swap : The product is dissolved in methanol and precipitated using acetone, yielding crystalline 1-benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine.
Crystallization Data
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Methanol/Acetone | 75 | 99.2 |
| Ethanol/Water | 68 | 98.5 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Neuropharmacology
The compound has been studied for its role in inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, the compound may enhance cholinergic signaling, which is beneficial in treating cognitive decline associated with Alzheimer's disease.
Case Study : In a study by Xu et al., the effects of various acetylcholinesterase inhibitors were evaluated, and it was found that derivatives similar to 1-benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine showed promising results in improving cognitive function in animal models of Alzheimer's disease .
Drug Development
Due to its structural features, this compound serves as a lead compound for the development of new drugs targeting neurodegenerative diseases. Its unique combination of piperidine and indanone moieties provides a scaffold for further modifications aimed at enhancing efficacy and reducing side effects.
Research Insight : A review highlighted that compounds with similar structures have been synthesized and tested for their pharmacological properties, showing potential not only in cognitive enhancement but also in providing neuroprotective effects against oxidative stress .
Analytical Chemistry
The compound is utilized as a reference standard in analytical chemistry for the development of assays to measure acetylcholinesterase activity. This is crucial for both research applications and quality control in pharmaceutical formulations.
Application Example : In various research settings, this compound has been used to calibrate assays that assess the potency of new acetylcholinesterase inhibitors being developed .
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Differences
The primary distinction lies in the substituents on the indanone ring:
Implications :
Target Compound :
- Synthesis likely involves protecting group strategies due to the benzyloxy moiety. For example, a benzyl-protected intermediate may require deprotection post-hydrogenation, adding steps compared to dimethoxy analogs.
- No direct patent data exists for this compound, but analogs suggest palladium-alumina catalysts are effective for hydrogenation of similar indanone-piperidine systems .
Patent Analogs (5,6-Dimethoxy) :
Key Differences :
- The benzyloxy group necessitates additional synthetic steps (protection/deprotection), reducing overall yield and scalability compared to dimethoxy analogs.
Physicochemical Properties
Notes:
- The benzyloxy group increases molecular weight by ~108 g/mol, significantly altering pharmacokinetic profiles.
- Lower aqueous solubility may necessitate formulation adjustments (e.g., lipid-based carriers).
Patent Analogs :
Target Compound :
- No direct activity data exists, but structural modifications suggest: Enhanced Binding Affinity: The bulkier benzyloxy group may improve interactions with hydrophobic enzyme pockets. Reduced Metabolic Stability: Increased susceptibility to oxidative metabolism could limit therapeutic duration.
Biological Activity
1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE (CAS Number: 1076198-90-7) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, an indanone moiety, and multiple benzyl groups, contributing to its unique chemical properties and potential pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C30H31NO3 |
| Molecular Weight | 453.57 g/mol |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol |
| Appearance | Tan solid |
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to act as an acetylcholinesterase inhibitor , similar to Donepezil, which is used in the treatment of Alzheimer's disease. This suggests that the compound may enhance cholinergic neurotransmission by inhibiting the breakdown of acetylcholine in the synaptic cleft.
Pharmacological Studies
Recent studies have explored the biological activity of this compound, focusing on its effects on various neurological conditions. The following table summarizes key findings from recent research:
Case Studies
- Alzheimer's Disease Model : In a controlled study involving animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function as measured by maze tests and memory assessments. The compound's ability to inhibit acetylcholinesterase was confirmed through biochemical assays.
- Neuroprotective Effects : Another study demonstrated that this compound exhibits neuroprotective effects against beta-amyloid-induced toxicity in neuronal cell cultures. The antioxidant properties of the compound were highlighted as a mechanism for reducing oxidative stress and inflammation.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Indanone Moiety : A Friedel-Crafts acylation reaction is used to create the indanone core.
- Introduction of Functional Groups : Benzyloxy and methoxy groups are added via nucleophilic substitution reactions.
- Piperidine Ring Construction : The piperidine ring is synthesized through a Mannich reaction involving a secondary amine.
Q & A
Q. Optimization Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered intermediates.
- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate condensation .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions.
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Ethanol, piperidine, reflux (5 hrs) | 62–68 | |
| Purification | Ethanol recrystallization | >95% purity |
How should researchers resolve contradictions in NMR spectral data when assigning stereochemistry to the indanone-ylidenyl moiety?
Advanced Research Question
Stereochemical ambiguities arise due to restricted rotation around the ylidenyl double bond. Methodological approaches include:
- 2D NMR techniques : NOESY/ROESY to detect spatial proximity between benzyloxy/methoxy groups and piperidine protons .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare experimental vs. theoretical chemical shifts .
- X-ray crystallography : Single-crystal analysis to unambiguously determine spatial arrangement .
Q. Critical Considerations :
- Ensure high sample purity (>95%) via HPLC (see FAQ 3 ) to avoid overlapping signals .
- Use deuterated DMSO-d₆ or CDCl₃ to stabilize tautomeric forms during data acquisition .
What validated chromatographic methods are suitable for assessing the purity of this compound, and how can mobile phase adjustments address co-elution issues?
Basic Research Question
Recommended Methods :
- HPLC : Utilize a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6–6.5) for optimal separation of polar substituents (benzyloxy, methoxy) .
- TLC : Silica gel GF₂₅₄ with ethyl acetate/hexane (3:7) for rapid monitoring .
Q. Method Optimization :
- Buffer pH adjustment : Increase sodium acetate buffer pH to 6.5 to reduce tailing of basic piperidine residues .
- Gradient elution : Ramp methanol from 65% to 85% over 20 minutes to resolve co-eluting impurities .
Q. Validated Parameters :
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C18 | Methanol:Buffer (65:35) | 1.0 mL/min | UV 254 nm | 12.3 min |
What in vitro assays are appropriate for preliminary evaluation of this compound’s bioactivity, given its structural features?
Advanced Research Question
Targeted Assays :
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms due to the piperidine moiety’s affinity for enzymatic active sites .
- Antimicrobial activity : Use broth microdilution assays (e.g., against S. aureus or E. coli) to assess benzyloxy group-mediated membrane disruption .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA, leveraging the indanone scaffold’s similarity to known COX inhibitors .
Q. Experimental Design Tips :
- Include positive controls (e.g., indomethacin for COX-2) and dose-response curves (1–100 µM).
- Account for solubility issues by using DMSO stocks (<0.1% final concentration) .
How can computational tools predict the impact of substituent modifications (e.g., methoxy vs. ethoxy) on this compound’s reactivity and bioactivity?
Advanced Research Question
Methodology :
- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with logP and IC₅₀ values .
- Docking studies : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .
Case Study :
Replacing methoxy with ethoxy increases lipophilicity (clogP +0.5) but may reduce hydrogen bonding with polar residues .
What strategies mitigate degradation of the benzyloxy group during long-term stability studies?
Advanced Research Question
Degradation Pathways :
- Hydrolysis of the benzyloxy group under acidic/alkaline conditions.
- Photooxidation of the ylidenyl double bond.
Q. Stabilization Methods :
- Storage conditions : Use amber vials at 4°C in inert atmosphere (N₂) .
- Formulation additives : Include antioxidants (e.g., BHT) in solid dispersions .
- pH control : Maintain neutral pH in solution studies to prevent hydrolysis .
How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?
Advanced Research Question
SAR Workflow :
Core modifications : Synthesize analogs with varying piperidine substituents (e.g., methyl, phenyl) .
Substituent scanning : Replace benzyloxy with electron-withdrawing groups (e.g., nitro) to modulate electron density .
Bioisosteric replacement : Substitute indanone with tetralone to assess ring size impact .
Q. Data Analysis :
- Use PCA (Principal Component Analysis) to cluster bioactivity data and identify critical substituents .
What spectroscopic techniques are critical for characterizing the ylidenyl-piperidine linkage, and how can artifacts be minimized?
Basic Research Question
Key Techniques :
- FT-IR : Confirm C=N stretching (1600–1650 cm⁻¹) and aromatic C-O (1250 cm⁻¹) .
- HRMS : Use ESI+ mode to detect [M+H]⁺ ions and verify molecular formula .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
